molecular formula C28H38O7 B569397 Dechloroalclometasone dipropionate CAS No. 71868-53-6

Dechloroalclometasone dipropionate

Cat. No.: B569397
CAS No.: 71868-53-6
M. Wt: 486.605
InChI Key: MOBDTSZFGVHTSP-FSFJKGNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dechloroalclometasone dipropionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of alclometasone dipropionate, which is commonly used in dermatology to treat various inflammatory skin conditions such as eczema, psoriasis, and dermatitis .

Scientific Research Applications

Dechloroalclometasone dipropionate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of various functional groups on corticosteroid activity.

    Biology: Investigated for its effects on cellular processes and its potential to modulate immune responses.

    Medicine: Primarily used in dermatology to treat inflammatory skin conditions. It is also being explored for its potential in treating other inflammatory diseases.

    Industry: Used in the formulation of topical creams and ointments for its anti-inflammatory properties

Mechanism of Action

Target of Action

Dechloroalclometasone dipropionate, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .

Mode of Action

This compound acts as a selective glucocorticoid receptor agonist . The exact mechanism of its anti-inflammatory activity is unclear, but it’s thought to act by inducing phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of phospholipase A2 , leading to a decrease in the formation of arachidonic acid derivatives . This action disrupts the synthesis of inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation .

Pharmacokinetics

Similar corticosteroids are known to be absorbed systemically when applied topically . The systemic bioavailability is influenced by factors such as the integrity of the skin barrier and the use of occlusive dressings .

Result of Action

The action of this compound results in anti-inflammatory , antipruritic (anti-itch) , and vasoconstrictive effects . By inhibiting the release of inflammatory mediators, it helps to reduce inflammation, relieve itching, and constrict blood vessels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the condition of the skin where the drug is applied can affect its absorption and hence its efficacy

Safety and Hazards

Topical steroid medicine like Dechloroalclometasone dipropionate can be absorbed through the skin, which may cause steroid side effects throughout the body . It is advised to stop using this compound and seek medical attention if any adverse effects are experienced .

Relevant Papers Several papers were found during the search. One paper discusses the efficacy and safety of Beclomethasone Dipropionate in the treatment of Ulcerative Colitis . Another paper discusses the usefulness of oral Beclomethasone Dipropionate in the treatment of active Ulcerative Colitis . These papers provide valuable insights into the use of this compound in medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dechloroalclometasone dipropionate involves multiple steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to maintain consistency and purity. High-performance liquid chromatography (HPLC) is commonly used for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

Dechloroalclometasone dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or reduce its corticosteroid activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dechloroalclometasone dipropionate is unique due to its specific chemical structure, which provides a balance between potency and safety. Its dechlorinated form may offer reduced side effects compared to its chlorinated counterparts, making it a valuable option for long-term use in treating chronic inflammatory conditions .

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25-,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBDTSZFGVHTSP-FSFJKGNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222140
Record name Dechloroalclometasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71868-53-6
Record name Dechloroalclometasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dechloroalclometasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECHLOROALCLOMETASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EE90N4Z0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.